molecular formula C6H9ClF3N3 B2580922 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride CAS No. 2230798-60-2

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride

Cat. No.: B2580922
CAS No.: 2230798-60-2
M. Wt: 215.6
InChI Key: GNDCMHWOIVFEAC-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2230798-60-2 . It has a molecular weight of 215.61 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

One study explored the one-pot synthesis of 3-(pyridin-2-yl)-2,3-dihydroazetes, utilizing a Rh2(esp)2-catalyzed reaction of diazoesters with 3-aryl-2-(pyridin-2-yl)-2H-azirines. This process highlighted the importance of protecting groups in facilitating the synthesis of complex heterocyclic compounds, which could be relevant to the manipulation of 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine derivatives (Koronatov et al., 2019).

Another relevant study discussed the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from a trifluoromethyl-containing building block, indicating a pathway for introducing trifluoromethyl groups into complex heterocycles. This could be analogous to strategies for synthesizing or modifying 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride (Khlebnikov et al., 2018).

Applications in Materials Science

Research on photoaffinity labels (PALs) leveraging diazirine functional groups for biochemical studies was highlighted, demonstrating the utility of trifluoromethyl diazirines in creating covalent ligand-receptor bonds. This application is particularly interesting for the study of biological interactions at the molecular level, where 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride could potentially serve as a photoaffinity probe (Burkard et al., 2010).

Furthermore, covalent modification of graphitic and carbon nanotube surfaces has been achieved using 3-aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules. This research underscores the potential for using diazirine-based compounds in the development of novel materials with tailored surface properties, which could extend to the manipulation of 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride for similar purposes (Lawrence et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCMHWOIVFEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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